![molecular formula C17H21N3O5S2 B2498318 Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 912906-72-0](/img/structure/B2498318.png)
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazole derivatives are recognized for their broad biological activities and applications in medicinal chemistry. These compounds, including those substituted with sulfonyl and phenyl groups, are studied for their potential as enzyme inhibitors and their interaction with biological macromolecules.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves multi-step reactions starting from basic aromatic or aliphatic acids. For instance, phenyl acetic acid can be converted through a series of reactions to 5-benzyl-1,3,4-oxadiazole-2-thione, which is then reacted with chloroacetyl derivatives to afford the target oxadiazole derivatives (Iqbal et al., 2019).
Molecular Structure Analysis
X-ray crystallography reveals that oxadiazole derivatives exhibit planar structures, with intermolecular hydrogen bonding contributing to their stability. The molecular structure is often stabilized by π–π stacking interactions and hydrogen bonds, indicating a significant level of molecular rigidity and conformational stability (Zareef et al., 2008).
Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered attention for their broad spectrum of biological activities and potential in drug development. This class of compounds is characterized by a core structure that can be modified to produce derivatives with varied biological functions. The synthesis and biological roles of 1,3,4-oxadiazole derivatives have been extensively reviewed, highlighting innovative methods for their creation and the exploration of new therapeutic agents (S. Nayak & B. Poojary, 2019).
Synthesis and Pharmaceutical Implications
The synthesis of 1,3,4-oxadiazole derivatives involves dehydration of hydrazines, showcasing the chemical versatility and the potential for creating a wide array of pharmacologically active molecules. These compounds play a crucial role in the development of medicinal species for treating various diseases, indicating their significance in pharmaceutical sciences (S. Nayak & B. Poojary, 2019).
Therapeutic Potential
1,3,4-Oxadiazole derivatives exhibit a diverse range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive effects. This wide array of biological activities underscores the therapeutic potential of 1,3,4-oxadiazole-based compounds in medicinal chemistry. Research in this area has become a focal point for scientists aiming to develop new therapeutic agents with high potency (G. Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
The exploration of coumarin and oxadiazole derivatives has revealed a vast range of biological activities, making them a key focus for synthesizing more effective and potent drugs. Specifically, 1,3,4-oxadiazoles have been identified for their antimicrobial, anticancer, anti-inflammatory, and other significant biological activities, further emphasizing their importance in drug synthesis and development (S. Jalhan et al., 2017).
Propiedades
IUPAC Name |
methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXWKRSIPJZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
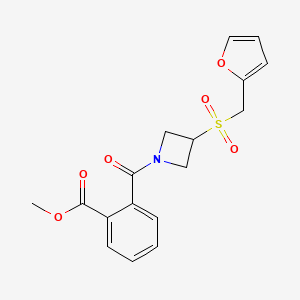
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

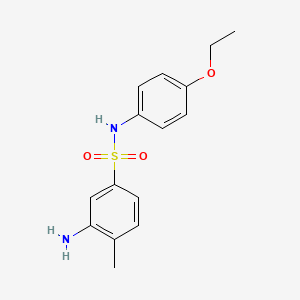
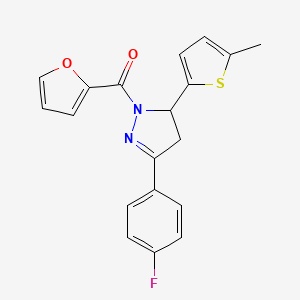
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
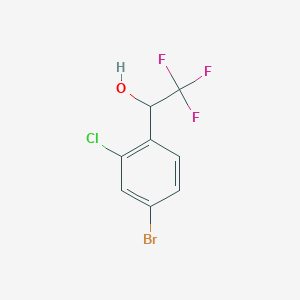
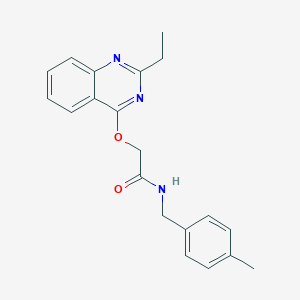
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)